5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% (5-F2F5MBA) is a compound that has been studied extensively for its potential applications in the pharmaceutical, biomedical, and industrial fields. 5-F2F5MBA has been found to possess a range of properties, including antifungal, antibacterial, and antiviral activity, as well as potential anti-inflammatory, anti-cancer, and antioxidant effects. In addition, 5-F2F5MBA has been reported to be an effective inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and xanthine oxidase (XO).
Scientific Research Applications
5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been studied extensively for its potential applications in the pharmaceutical, biomedical, and industrial fields. In particular, it has been investigated for its potential anti-inflammatory, anti-cancer, and antioxidant effects. For example, 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been reported to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). In addition, it has been reported to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. Furthermore, 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to possess antioxidant activity, as evidenced by its ability to scavenge free radicals and reduce oxidative stress.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that its anti-inflammatory, anti-cancer, and antioxidant effects are due to its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and xanthine oxidase (XO). In addition, 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been reported to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% have been studied extensively. In particular, it has been found to possess a range of properties, including antifungal, antibacterial, and antiviral activity. In addition, 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been reported to possess anti-inflammatory, anti-cancer, and antioxidant effects. Furthermore, it has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and xanthine oxidase (XO).
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available from commercial suppliers. In addition, it is stable in aqueous solutions and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in organic solvents, and its solubility in water is limited. Furthermore, it is not very soluble in lipids, which limits its ability to penetrate cell membranes.
Future Directions
Despite its potential applications, there is still much to be learned about 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%. In particular, further research is needed to better understand its mechanism of action and to optimize its use in laboratory experiments. In addition, further studies are needed to explore the potential therapeutic applications of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory, anti-cancer, and antioxidant agent. Finally, further studies are needed to explore the potential industrial applications of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%, such as its potential use as a food preservative or as an additive in cosmetics and pharmaceuticals.
Synthesis Methods
The synthesis of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been described in several publications. The most common method involves the reaction of 5-fluoro-2-methoxyphenol with 2-fluoro-5-methoxybenzoic acid in anhydrous dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature for several hours, and the product is then isolated by precipitation with aqueous acid.
properties
IUPAC Name |
5-fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-13(16)11(7-9)10-4-2-8(15)6-12(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKPZWDNDOEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690129 |
Source
|
Record name | 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-06-1 |
Source
|
Record name | 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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